molecular formula C17H15F3N2O4 B2706129 methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338960-24-0

methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B2706129
CAS No.: 338960-24-0
M. Wt: 368.312
InChI Key: BVQPPKSVPILIGE-LUAWRHEFSA-N
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Description

The compound "methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate" is a heterocyclic organic molecule featuring a 1,2-oxazole core substituted with a phenyl group, a methyl carboxylate ester, and a conjugated enaminone moiety bearing trifluoromethyl and dimethylamino groups. The (1Z)-configuration of the enaminone side chain and the electron-withdrawing trifluoromethyl group may influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

methyl 5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c1-22(2)9-11(15(23)17(18,19)20)14-12(16(24)25-3)13(21-26-14)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQPPKSVPILIGE-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)\C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps

Key reagents and conditions may include:

  • Oxazole formation: : This can involve the condensation of a β-keto ester with an amine under acidic conditions.

  • Introduction of the trifluoromethyl group: : This can be achieved using trifluoromethylating agents.

  • Formation of the final product: : A coupling reaction under mild conditions may be employed to introduce the dimethylamino group and finalize the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would require scaled-up processes with optimization of each step to maximize yield and purity. Common practices include the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms, typically using reagents like m-chloroperbenzoic acid.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, often using reagents like lithium aluminum hydride.

  • Substitution: : Replacement of one functional group with another, which can be carried out under basic or acidic conditions.

Common Reagents and Conditions: Common reagents include:

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents such as bromine, nucleophiles like ammonia or amines.

Major Products: The major products depend on the type of reaction:

  • Oxidation: : Oxidized derivatives with additional oxygen atoms.

  • Reduction: : Reduced forms with increased hydrogen content.

  • Substitution: : Compounds with varied functional groups replacing the original moieties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic benefits.

Biology: In biological research, derivatives of methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate may be investigated for their bioactivity and interaction with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interaction with various biological pathways, making it a potential therapeutic agent for diseases.

Industry: In industry, the compound is utilized in the development of specialized materials. Its unique properties make it valuable in creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The trifluoromethyl and dimethylamino groups play a significant role in the compound’s interaction with enzymes or receptors, modulating their activity and leading to desired biological effects.

Molecular Targets and Pathways: The exact molecular targets and pathways can vary, but generally involve key enzymes or receptors involved in metabolic or signaling pathways. Detailed studies would focus on identifying these interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds is critical to understanding the unique properties of this molecule. Below is a synthesis of findings from the provided evidence and general chemical principles:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Features Reported Properties/Applications (Based on Evidence)
Target Compound 1,2-oxazole core; trifluoromethyl-enaminone; methyl ester; phenyl substituent No direct data in evidence. Hypothesized applications: potential enzyme inhibition or ligand-receptor interactions.
Zygocaperoside (from Zygophyllum fabago) Triterpenoid saponin Isolated from plant roots; structural elucidation via UV/NMR. No pharmacological data provided.
Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) Flavonoid glycoside Identified via spectroscopic methods; lacks structural or functional overlap with the target compound.
Manganese/Zinc/Lead Compounds (TRI data) Inorganic/organo-metallic compounds Industrial/environmental relevance (e.g., pollution reporting); unrelated to the target’s organic heterocyclic class.

Key Observations:

Structural Uniqueness: The target compound’s 1,2-oxazole and trifluoromethyl-enaminone motifs differentiate it from the triterpenoid (Zygocaperoside) and flavonoid (Isorhamnetin-3-O-glycoside) classes described in the evidence .

Functional Divergence : Unlike the environmental contaminants (manganese, zinc, and lead compounds) highlighted in TRI reports , the target molecule is organic and likely designed for synthetic or medicinal purposes.

Data Gaps: The provided evidence lacks direct comparisons with structurally similar oxazole derivatives (e.g., methyl oxazole carboxylates with fluorinated side chains).

Limitations and Recommendations

  • For a rigorous comparison, access to specialized databases (e.g., SciFinder, Reaxys) or literature on fluorinated oxazoles is essential.
  • Future work should prioritize synthesizing the compound and evaluating its physicochemical properties (e.g., logP, solubility) and bioactivity relative to established oxazole-based drugs.

Note: The Toxics Release Inventory (TRI) data focuses on environmental reporting and is unrelated to the structural or functional analysis of the target compound.

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